(D-Lys6)-LH-RH
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O13/c1-32(2)23-42(52(84)71-41(12-7-21-65-59(62)63)58(90)77-22-8-13-47(77)57(89)67-29-48(61)80)72-50(82)39(11-5-6-20-60)70-53(85)43(24-33-14-16-36(79)17-15-33)73-56(88)46(30-78)76-54(86)44(25-34-27-66-38-10-4-3-9-37(34)38)74-55(87)45(26-35-28-64-31-68-35)75-51(83)40-18-19-49(81)69-40/h3-4,9-10,14-17,27-28,31-32,39-47,66,78-79H,5-8,11-13,18-26,29-30,60H2,1-2H3,(H2,61,80)(H,64,68)(H,67,89)(H,69,81)(H,70,85)(H,71,84)(H,72,82)(H,73,88)(H,74,87)(H,75,83)(H,76,86)(H4,62,63,65)/t39-,40+,41+,42+,43+,44+,45+,46+,47+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWBSMILMYIFKQ-OBCLEYQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N18O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1253.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52671-12-2, 130751-49-4 | |
| Record name | [D-Lys6]-LH-RH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 130751-49-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for Lhrh, Lys 6 Analogues
Solid-Phase Peptide Synthesis (SPPS) Techniques for LHRH Peptide Backbone Elongation
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling the peptide backbone of LHRH, Lys(6)- analogues. This methodology, originally developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. nih.gov The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with byproducts and excess materials being easily removed by simple filtration and washing steps, thus simplifying the purification process. nih.gov This technique has been widely adopted for the synthesis of LHRH analogues, allowing for the efficient and controlled construction of the decapeptide sequence. researchgate.netacs.org
The general cycle of SPPS involves:
Attachment of the C-terminal amino acid to the solid support (resin).
Removal of the temporary Nα-protecting group from the attached amino acid.
Coupling of the next Nα-protected amino acid to the newly exposed amino group.
Repetition of the deprotection and coupling steps until the desired peptide sequence is assembled.
Cleavage of the completed peptide from the resin and simultaneous removal of any permanent side-chain protecting groups.
Fmoc/tBu Strategy in Lys(6) Analogue Synthesis
The most prevalent approach for the SPPS of LHRH, Lys(6)- analogues is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. researchgate.net This method is favored due to its use of milder reaction conditions compared to the alternative Boc/Bzl strategy, avoiding the need for highly corrosive and hazardous reagents like hydrofluoric acid. lsu.edu
In this strategy, the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group. lsu.edu This group is typically removed using a solution of a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like dimethylformamide (DMF). creative-biolabs.com The side chains of the amino acids, including the ε-amino group of lysine (B10760008), are protected by acid-labile groups, most commonly the tert-butyl (tBu) group or its derivatives. creative-biolabs.com These protecting groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. creative-biolabs.com This orthogonality of the protecting groups is crucial, as it allows for the selective deprotection of the Nα-amino group at each step of the synthesis without affecting the side-chain protecting groups. creative-biolabs.com
The synthesis of LHRH analogues containing Lys(6) using the Fmoc/tBu strategy involves the incorporation of an Fmoc-Lys(PG)-OH building block, where "PG" represents a suitable acid-labile protecting group for the ε-amino group, such as the tert-butyloxycarbonyl (Boc) group.
Orthogonal Protecting Group Strategies for Lys(6) Side Chain Derivatization (e.g., Alloc, ivDde)
For the synthesis of LHRH, Lys(6)- analogues that require specific modification at the lysine side chain, an additional level of orthogonality is necessary. This allows for the selective deprotection and derivatization of the Lys(6) ε-amino group while the peptide is still attached to the solid support and all other protecting groups remain intact. Two commonly employed orthogonal protecting groups for the lysine side chain are Alloc (allyloxycarbonyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl).
The Alloc group is stable to both the acidic conditions used for final cleavage and the basic conditions for Fmoc removal. It can be selectively removed under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. This allows for the exposure of the ε-amino group of Lys(6) for subsequent conjugation reactions on the resin.
The ivDde group is another valuable orthogonal protecting group that is stable to piperidine and TFA. acs.org It is selectively cleaved under mild conditions using a dilute solution of hydrazine (B178648) in DMF. researchgate.netacs.org The use of Fmoc-Lys(ivDde)-OH is a standard approach for synthesizing peptides intended for side-chain modification. researchgate.net For instance, in the synthesis of LHRH derivatives, Fmoc-D-Lys(Dde)-OH has been incorporated at position 6. After the full peptide assembly, the Dde group was selectively removed with 2.5% hydrazine hydrate (B1144303) in DMF to allow for functionalization of the lysine side chain. researchgate.net
| Protecting Group | Structure | Cleavage Conditions | Orthogonal to |
| Fmoc | Fluorenylmethyloxycarbonyl | 20% Piperidine in DMF | tBu, Boc, Trt, Alloc, ivDde |
| tBu | tert-Butyl | Trifluoroacetic Acid (TFA) | Fmoc, Alloc, ivDde |
| Alloc | Allyloxycarbonyl | Pd(PPh₃)₄ / Scavenger | Fmoc, tBu |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-5% Hydrazine in DMF | Fmoc, tBu |
Targeted Chemical Modifications at Lysine-6 Residue
The lysine residue at position 6 of LHRH is a strategic point for modification. Its side chain provides a nucleophilic ε-amino group that can be used as a handle for various chemical alterations, including the introduction of unnatural amino acids or the attachment of functional moieties.
Incorporation of D-Lysine at Position 6
A significant modification in many LHRH analogues is the replacement of the native glycine (B1666218) at position 6 with a D-amino acid, particularly D-Lysine (D-Lys). researchgate.netscirp.org This substitution serves multiple purposes. Firstly, the incorporation of a D-amino acid at this position helps to stabilize a β-type II turn in the peptide's secondary structure, which is believed to be important for its biologically active conformation and high-affinity binding to the LHRH receptor. researchgate.netcreative-biolabs.com Secondly, the D-amino acid provides increased resistance to enzymatic degradation, thereby enhancing the metabolic stability and prolonging the in vivo half-life of the analogue. creative-biolabs.com
The synthesis of [D-Lys(6)]-LHRH analogues is achieved through standard solid-phase peptide synthesis, where Fmoc-D-Lys(PG)-OH is used as the building block for the sixth position. researchgate.netacs.org The ε-amino group of D-Lys is typically protected with an orthogonal protecting group like Dde or ivDde to allow for later site-specific conjugation. researchgate.net
Chemical Ligation and Conjugation Strategies via the ε-Amino Group of Lys(6)
The ε-amino group of the Lys(6) residue is a versatile site for the covalent attachment of various payloads, including cytotoxic drugs for targeted cancer therapy, imaging agents for diagnostics, or other molecules to enhance pharmacokinetic properties. creative-biolabs.comnih.gov This site-specific conjugation relies on the selective deprotection of the Lys(6) side chain on the solid support, followed by reaction with an activated form of the molecule to be conjugated.
The direct attachment of a payload to the Lys(6) side chain may not always be optimal. Often, a linker or spacer molecule is introduced to connect the peptide and the payload. This linker can influence the stability, solubility, and biological activity of the final conjugate.
Glutaric Acid: A common strategy involves the use of a glutaric acid spacer. acs.orgnjbio.com For example, in the development of cytotoxic LHRH analogues, [D-Lys(6)]LHRH is first synthesized. The ε-amino group of D-Lys is then acylated with glutaric anhydride. acs.org This introduces a terminal carboxylic acid group, which can then be activated and coupled to an amino group on the cytotoxic drug, such as the daunosamine (B1196630) moiety of doxorubicin (B1662922), forming a stable ester linkage. acs.orgnjbio.com This approach has been used to create conjugates like AN-152. creative-biolabs.comnjbio.com
Aminoalkanoyl Spacers: Aminoalkanoyl spacers, such as 6-aminohexanoic acid (Ahx), are frequently used to introduce a flexible and hydrophilic linker between the LHRH analogue and the conjugated moiety. nih.govrsc.org The use of an Ahx spacer has been shown to increase the in vitro stability and hydrophobicity of the resulting peptide conjugate. rsc.org In the synthesis of radiolabeled LHRH analogues for imaging, a chelating agent like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) was conjugated to the ε-amino group of D-Lys(6) via an Ahx linker. acs.orgnih.gov This was accomplished by first coupling Fmoc-6-aminohexanoic acid to the deprotected Lys(6) side chain on the resin, followed by deprotection of the Ahx amino group and subsequent coupling of the activated DOTA chelator. lsu.edursc.org The lipophilicity of the Ahx linker has been noted to significantly increase the binding affinity of the LHRH peptide to its receptor. nih.gov
| Linker/Spacer | Conjugation Strategy | Example Application |
| Glutaric Acid | Acylation of Lys(6) ε-NH₂ with glutaric anhydride, followed by coupling to payload. | Conjugation of doxorubicin to [D-Lys(6)]LHRH. acs.orgnjbio.com |
| Aminohexanoic Acid (Ahx) | Coupling of Fmoc-Ahx-OH to Lys(6) ε-NH₂, followed by deprotection and payload attachment. | Linking DOTA chelator for radiolabeling of [D-Lys(6)]LHRH. acs.orgnih.gov |
Attachment of Fluorophores, Biotin (B1667282), or Radioligands for Research Applications
The strategic placement of a lysine residue at the sixth position of LHRH provides an ideal site for the covalent attachment of reporter molecules, which are invaluable for research applications such as tracking cellular uptake and receptor localization.
Fluorophores: For optical tracking and microscopy studies, fluorophores can be conjugated to [D-Lys6]-LHRH. For instance, a two-photon emitting fluorophore, C625, was successfully coupled to the doxorubicin moiety of AN-152, a [D-Lys6]-LHRH-doxorubicin conjugate. This allowed for real-time visualization of the drug conjugate's entry into receptor-positive cancer cells, confirming receptor-mediated internalization. Another study utilized the fluorescent tag 5-FAM (5-carboxyfluorescein) to label a GnRH-I analogue, enabling confocal microscopy studies to observe its uptake into prostate cancer cells.
Biotin: Biotinylation of [D-Lys6]-LHRH creates high-affinity probes for studying LHRH receptor distribution and dynamics. A biotinylated [D-Lys6]-GnRH analog (Bio-GnRH) has been used extensively in cytochemical studies. The strong and specific interaction between biotin and avidin (B1170675) (or streptavidin) allows for sensitive detection using avidin-peroxidase complex techniques. Researchers have synthesized biotinylated [D-Lys6]-GnRH by directly attaching the valeric acid side-chain of biotin to the ε-amino group of D-Lys6. To improve accessibility, a long-chain biotinylated derivative (LCBio-GnRH) was created by incorporating a 6-aminohexanoic acid spacer between biotin and the peptide. These biotinylated probes have been instrumental in identifying and characterizing GnRH target cells in the pituitary gland.
Radioligands: The ε-amino group of D-Lys6 is a common site for attaching chelating agents, which can then coordinate with various radionuclides for imaging (e.g., SPECT or PET) and therapeutic applications.
¹¹¹In: The chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has been conjugated to [D-Lys6]-LHRH, often with an aminohexanoic acid (Ahx) linker, to chelate Indium-111 (¹¹¹In). The resulting radiolabeled peptide, ¹¹¹In-DOTA-Ahx-[D-Lys6]-GnRH, has been used for imaging LHRH receptor-positive breast and prostate cancers.
⁶⁸Ga and ¹⁷⁷Lu: The D-Lys(6)-GnRH-I scaffold has been coupled with DOTA for labeling with Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for radionuclide therapy. For example, [¹⁷⁷Lu]Lu-PSMA-617, a widely used radiopharmaceutical, incorporates a DOTA chelator, although it targets the prostate-specific membrane antigen (PSMA) rather than the LHRH receptor directly. However, the principle of using DOTA to chelate ¹⁷⁷Lu is well-established and applicable to LHRH analogues. Leuprolide, an LHRH analogue, has been successfully labeled with both ⁶⁸Ga and ¹⁷⁷Lu for detecting breast cancer.
⁹⁹mTc: For SPECT imaging, [D-Lys6]-LHRH has been functionalized with chelators like hydrazinonicotinamide (HYNIC) for labeling with Technetium-99m (⁹⁹mTc). The resulting complex, [⁹⁹mTc]Tc-HYNIC-GSG-LHRH(D-Lys6), has been developed as a potential imaging agent for breast cancer.
| Analogue Type | Attached Moiety | Linker/Chelator | Application | Reference |
|---|---|---|---|---|
| Fluorophore Conjugate | C625 (Two-photon fluorophore) | Coupled to Doxorubicin in AN-152 | Optical tracking of cellular entry | |
| Biotinylated Probe | Biotin | Direct or via 6-aminohexanoic acid spacer | Cytochemical localization of LHRH receptors | |
| Radiolabeled Peptide | ¹¹¹In | DOTA-Ahx | SPECT imaging of tumors | |
| Radiolabeled Peptide | ⁶⁸Ga / ¹⁷⁷Lu | DOTA | PET imaging / Radionuclide therapy | |
| Radiolabeled Peptide | ⁹⁹mTc | HYNIC-GSG | SPECT imaging of breast cancer |
Conjugation to Peptidomimetic Scaffolds and Polymer Systems
To enhance stability, bioavailability, and therapeutic efficacy, [D-Lys6]-LHRH analogues are often conjugated to larger molecular frameworks like peptidomimetic scaffolds and polymer systems.
Peptidomimetic Scaffolds: The concept of peptidomimetics involves modifying peptides to have improved properties, such as resistance to proteolysis. One approach involves using scaffolds that mimic the peptide's bioactive conformation. For example, LHRH has been coupled to a poly-lysine "mini-dendrimer" core via thioether ligation. In one strategy, a D-amino acid was placed in position 6 of the LHRH sequence, and this residue was used for ligation to the dendrimer core, leaving the N- and C-termini free, which are important for receptor binding. These LHRH-functionalized dendrimers form well-defined, water-soluble nanoparticles, making them potential candidates for improved drug delivery systems.
Polymer Systems: Conjugating LHRH analogues to polymer systems is another strategy to improve drug delivery. These systems can enhance the solubility and stability of the attached peptide or drug. While specific examples focusing solely on conjugating Lys(6)-LHRH to synthetic polymer backbones are part of the broader field of peptide-drug conjugates (PDCs), the principle relies on using the peptide as a targeting moiety for a larger polymer-drug construct. For example, LHRH-targeted nanogels have been developed as a delivery system for cisplatin (B142131) to ovarian cancer cells. The conjugation of [D-Lys6]-LHRH to these nanogels was achieved without loss of ligand binding affinity. These targeted systems leverage the overexpression of LHRH receptors on certain cancer cells to deliver a therapeutic payload specifically to the tumor site.
| Conjugate Type | Scaffold/System | Ligation Chemistry | Purpose | Reference |
|---|---|---|---|---|
| Dendrimer Conjugate | Poly-lysine mini-dendrimer | Thioether ligation | Enhance stability and bioavailability | |
| Nanoparticle System | Nanogels | Covalent attachment | Targeted delivery of chemotherapeutics (e.g., cisplatin) |
Purification and Analytical Characterization for Research Purity and Identity
Following the synthesis of LHRH, Lys(6)- analogues and their conjugates, rigorous purification and characterization are essential to ensure their purity and confirm their chemical identity for research and potential therapeutic use.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides, including LHRH, Lys(6)- analogues. This technique separates the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, and other side-products.
The process typically involves a stationary phase, such as a C18 (octadecylsilane) or C4 column, and a mobile phase consisting of a gradient of an organic solvent (commonly acetonitrile) in water, with an ion-pairing agent like trifluoroacetic acid (TFA) added to both phases.
Typical RP-HPLC Purification Parameters:
Column: Preparative C18 columns (e.g., Vydac, Phenomenex Luna) are frequently used.
Mobile Phase A: 0.1% TFA in water.
Mobile Phase B: 0.1% TFA in an acetonitrile/water mixture (e.g., 80:20 v/v).
Gradient: A linear gradient of increasing concentration of mobile phase B is applied to elute the peptides based on their hydrophobicity. For example, a gradient of 10–50% B over 72 minutes or 20–80% B over 45 minutes might be used.
Detection: Eluting peaks are monitored using UV absorbance, typically at 220 nm or 280 nm.
After preparative RP-HPLC, the collected fractions containing the pure peptide are often analyzed by analytical RP-HPLC to confirm purity before being combined and lyophilized for storage.
Mass Spectrometry (MS) for Confirmation of Synthetic Products (e.g., ESI-MS)
Mass Spectrometry (MS) is an indispensable analytical tool for confirming the identity of synthesized LHRH, Lys(6)- analogues. It provides a precise measurement of the molecular weight of the peptide, allowing for verification against the calculated theoretical mass.
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for peptide analysis because it is a "soft" ionization technique that can generate multiply charged ions from large, non-volatile molecules like peptides without causing significant fragmentation.
Application of ESI-MS:
Identity Confirmation: Following synthesis and purification, ESI-MS is used to confirm that the desired product was obtained. The observed mass-to-charge (m/z) ratio is used to calculate the experimental molecular weight, which is then compared to the theoretical mass of the target peptide.
Purity Assessment: While HPLC is the primary tool for purity, MS can help identify co-eluting impurities that may not be resolved by chromatography.
Metabolite Identification: In stability studies, LC-MS/MS (Liquid Chromatography coupled with tandem Mass Spectrometry) is used to identify and quantify metabolic products of LHRH analogues. Tandem MS (MS/MS) involves selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions to elucidate the peptide's sequence and identify sites of modification or cleavage.
For example, the synthesis of LHRH-functionalized mini-dendrimers was confirmed using ESI-MS. Similarly, the identity of leuprolide, a GnRH agonist, and its metabolites has been validated using LC-MS/MS.
| Technique | Purpose | Key Information Provided | Reference |
|---|---|---|---|
| RP-HPLC | Purification & Purity Analysis | Separation from impurities, Purity percentage based on peak area | |
| ESI-MS | Identity Confirmation | Experimental molecular weight for comparison with theoretical mass | |
| LC-MS/MS | Structural Elucidation & Metabolite ID | Peptide sequence information, identification of modification sites and cleavage products |
Structural Characterization and Conformational Dynamics of Lhrh, Lys 6 Analogues
Spectroscopic Analysis of Conformation
Spectroscopic methods are invaluable for elucidating the structural features of LHRH, Lys(6)- analogues in different environments. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide detailed insights into the solution structure and secondary structural elements of these modified peptides.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, mimicking physiological conditions. For LHRH, Lys(6)- analogues, 2D-NMR experiments, including TOCSY and NOESY, are employed to assign proton resonances and identify through-space proximities between protons, respectively. mdpi.comuzh.ch These NOE-derived distance restraints are then used in structure calculation algorithms to generate a family of conformers consistent with the experimental data.
The table below summarizes typical NMR experiments used in the structural analysis of peptide analogues.
| NMR Experiment | Information Obtained |
| 1D ¹H NMR | Provides a general overview of the proton chemical environments and can be used to confirm the presence of expected functional groups. acs.org |
| 2D TOCSY (Total Correlation Spectroscopy) | Identifies protons that are part of the same spin system, which aids in the assignment of amino acid residues. mdpi.com |
| 2D NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation. mdpi.com |
| 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) | Correlates the nitrogen atom of an amide group with its attached proton, useful for backbone assignments in isotopically labeled samples. mdpi.com |
| 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) | Correlates carbon atoms with their directly attached protons, aiding in side-chain and backbone assignments. mdpi.com |
This table is generated based on common NMR techniques used for peptide structural analysis.
Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of peptides and proteins in solution. The CD spectrum in the far-UV region (190-250 nm) provides information on the proportions of α-helix, β-sheet, β-turn, and random coil conformations. acs.org
For LHRH, Lys(6)- analogues, CD spectroscopy has been instrumental in assessing their conformational properties. For example, CD measurements have been used to investigate the secondary structure of a hormonotoxin containing d-Lys(6)-LHRH, revealing that the addition of the LHRH analogue did not significantly alter the secondary structure of the parent peptide. mdpi.comnih.gov In another study, CD spectroscopy was used to characterize a recombinant LHRH fusion protein, providing insights into its folding. researchgate.net The technique is also valuable for studying conformational changes upon interaction with membrane-mimicking environments, such as micelles, which can be crucial for receptor binding. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation
Computational Modeling and Molecular Dynamics Simulations
Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, complement experimental techniques by providing a dynamic and energetic perspective on the conformational landscape of LHRH, Lys(6)- analogues.
Computational modeling can be used to predict the energetically favorable conformations of LHRH analogues. These methods often start with a known or modeled structure and use energy minimization and conformational search algorithms to explore the potential energy surface of the molecule. A knowledge-based approach has been used to model the structure of LHRH, suggesting a bend in the middle of the molecule that brings the N- and C-termini into proximity. researchgate.net
Molecular dynamics simulations can further refine these structures and explore their dynamic behavior over time. ntu.edu.sg By simulating the peptide in a virtual box of water molecules, researchers can observe conformational transitions and identify stable structural motifs. mdpi.com These simulations provide a detailed atomic-level view of the peptide's flexibility and preferred conformations.
Furthermore, when Lys(6) is used as a conjugation site for other molecules, such as cytotoxic drugs or imaging agents, computational modeling can help predict the impact of the attached moiety on the peptide's conformation and its ability to bind to the LHRH receptor. nih.gov These assessments are crucial for the rational design of targeted drug delivery systems.
Prediction of Low-Energy Conformations
Influence of D-Lysine at Position 6 on Peptide Conformation and Turn Formation (e.g., β-turns)
The substitution of Glycine (B1666218) at position 6 with a D-amino acid, such as D-Lysine, is a critical modification that enhances the biological activity of LHRH analogues. mdpi.comscirp.org This enhancement is largely attributed to the stabilization of a specific conformation, a β-turn, which is believed to be the biologically active structure for receptor binding. scirp.orgresearchgate.net
Specifically, the presence of a D-amino acid at position 6 promotes the formation of a type II' β-turn. mdpi.com This turn structure involves a hydrogen bond between the carbonyl oxygen of Ser(4) and the amide proton of Leu(7), bringing the N- and C-terminal regions of the peptide closer together. researchgate.net This folded conformation is crucial for the high-affinity binding to the LHRH receptor. mdpi.comresearchgate.net In contrast, the native LHRH, with Glycine at position 6, is more flexible and does not as readily adopt this turn conformation. Modeling studies have also suggested the presence of a type III β-turn in some LHRH analogues. researchgate.netunisciencepub.com The stabilization of this turn structure by the D-Lys(6) substitution not only increases receptor binding affinity but also enhances the metabolic stability of the peptide by making it more resistant to enzymatic degradation. mdpi.comnih.gov
The table below summarizes key findings regarding the influence of D-Lysine at position 6.
| Feature | Influence of D-Lysine at Position 6 | Supporting Evidence |
| Conformation | Stabilizes a folded, biologically active conformation. mdpi.comscirp.org | NMR and CD spectroscopy, computational modeling. mdpi.comresearchgate.netresearchgate.net |
| Turn Formation | Promotes the formation of a β-II' turn. mdpi.com | Structural studies and computational simulations. mdpi.comresearchgate.net |
| Receptor Binding | Enhances binding affinity to the LHRH receptor. mdpi.com | Radioligand binding assays. nih.govmdpi.com |
| Metabolic Stability | Increases resistance to enzymatic degradation. mdpi.com | In vitro and in vivo stability studies. nih.gov |
This table synthesizes information from multiple sources to highlight the structural and functional consequences of the D-Lys(6) substitution.
Structure Activity Relationships Sar of Lhrh, Lys 6 Analogues
Importance of D-Amino Acid Substitution at Position 6 on Biological Activity
The substitution of the achiral glycine (B1666218) at position 6 with a D-amino acid is a cornerstone of modern LHRH analogue design. This single modification dramatically enhances the peptide's potency and stability. The native LHRH peptide is susceptible to enzymatic cleavage, particularly at the Gly6-Leu7 bond. oncohemakey.com Replacing Gly6 with a D-amino acid confers resistance to this degradation, thereby extending the peptide's biological half-life. oncohemakey.comuq.edu.au
Furthermore, this substitution is critical for maintaining the biologically active conformation of the peptide. It stabilizes a β-II' type turn, which brings the N- and C-termini of the decapeptide into close proximity. scirp.orgoncohemakey.comjafs.com.pl This folded structure is essential for high-affinity binding to the LHRH receptor. oncohemakey.combioscientifica.com While L-amino acid substitutions at this position decrease affinity, D-amino acid substitutions significantly increase it. frontiersin.org
The substitution at position 6 is a critical determinant of whether an LHRH analogue will act as an agonist (stimulating the receptor) or an antagonist (blocking the receptor).
Agonists: The most significant structural modifications leading to highly potent agonists, often called "superagonists," involve the substitution of Gly6 with a D-amino acid. nih.gov This change alone enhances receptor binding affinity and stability. uq.edu.au When combined with modifications at the C-terminus, such as replacing Gly10 with Pro9-ethylamide, the agonistic activity is dramatically increased, resulting in compounds that can be 10-50 times more active than native LHRH. nih.govresearchgate.net For instance, the LHRH agonist Triptorelin contains a D-Tryptophan (D-Trp) at position 6, which increases its stability and receptor affinity. uq.edu.au Similarly, metallopeptide analogues with a D-Lysine at position 6 have been shown to be highly active LHRH agonists; one such compound, SB-40, exhibited 50 times the LH-releasing potency of the native hormone. nih.gov
Antagonists: To create LHRH antagonists, modifications are typically required at multiple positions. The first generation of antagonists involved substituting native amino acids with aromatic D-amino acids at positions 1, 2, 3, and 6. mdpi.com For example, [D-Phe2, D-Phe6]LH-RH was found to be a potent antagonist. nih.gov The combination of a hydrophobic N-terminus (substitutions at positions 1-3) and a hydrophilic C-terminus (substitutions at positions 6 and 8) is a common feature in many potent antagonists. nih.gov These multi-substituted antagonists, often containing four or five D-amino acids, can effectively inhibit ovulation. nih.govresearchgate.net
The table below summarizes the effect of substitutions at position 6 on the activity profile of LHRH analogues.
| Analogue Type | Modification at Position 6 | Other Key Modifications | Resulting Activity |
| Agonist | D-Amino Acid (e.g., D-Lys, D-Trp, D-Leu) | Pro9-ethylamide at C-terminus | Potent, long-acting stimulation (Superagonist) uq.edu.aunih.gov |
| Antagonist | D-Amino Acid (e.g., D-Phe, D-Arg) | D-Amino Acid substitutions at positions 1, 2, 3 | Inhibition of LHRH action mdpi.comnih.govnih.gov |
Substitution of Gly6 with a D-amino acid is a crucial factor in enhancing the binding affinity of LHRH analogues to their receptor. oncohemakey.commdpi.com The native Gly6 allows the peptide to adopt the necessary β-turn conformation for receptor interaction, and replacing it with a D-amino acid stabilizes and enhances this folded structure. oncohemakey.commdpi.com This stabilization can increase the binding affinity by as much as 1000-fold. mdpi.com
The amino acid at position 6 directly affects the molecule's affinity for the LHRH receptor. europa.eu This enhanced affinity is not only due to the conformational stabilization but also because the side chain of the substituted D-amino acid can engage in favorable interactions within the receptor's binding pocket. While the N-terminal residues (1-3) are primarily involved in receptor activation and the C-terminal residues are crucial for specificity, the position 6 modification is key to achieving the high-affinity binding required for potent biological activity. oncohemakey.combioscientifica.com Analogues like [D-Lys6]-LHRH retain a high binding affinity for LHRH receptors, which are often overexpressed on cancer cells.
Agonistic versus Antagonistic Activity Profiles
Impact of Side Chain Modifications at Lysine-6
The substitution of Gly6 with D-Lysine is particularly advantageous because the ε-amino group of the lysine (B10760008) side chain provides a reactive site for conjugation. nih.gov This allows for the attachment of various molecules, such as cytotoxic drugs, imaging agents, or metal complexes, to create targeted therapeutics. ontosight.ainih.gov
Attaching different chemical groups to the D-Lys6 side chain can significantly influence the analogue's biological activity through steric and electronic effects.
Steric Effects: The size and shape of the conjugated moiety can impact how the analogue fits into the LHRH receptor binding pocket. While conjugation is a powerful tool, it can also lead to decreased receptor binding affinity compared to the parent peptide, as seen with some cytotoxic analogues. researchgate.netnih.gov However, many conjugates retain high affinity. researchgate.netnih.gov For example, analogues with 2-(hydroxymethyl)anthraquinone (B96982) hemiglutarate attached to D-Lys6 showed high binding affinities. researchgate.net
Electronic and Hydrophobic Effects: The attachment of hydrophobic cytotoxic groups to agonistic analogues containing D-Lys6 has been shown to further increase biological activity, resulting in compounds 10-50 times more potent than LHRH itself. researchgate.netpnas.org This suggests that the hydrophobic nature of the conjugated moiety can enhance interactions with the receptor or associated membranes. For instance, linking the anticancer drug doxorubicin (B1662922) to [D-Lys6]-LHRH creates a conjugate (AN-152) that binds to LHRH receptors with high affinity and shows excellent anticancer profiles. nih.gov Similarly, conjugating metal complexes like those of platinum(II) or copper(II) to the D-Lys6 side chain has produced highly potent agonists and antagonists. nih.gov
The table below provides examples of moieties conjugated to D-Lys6 and their observed effects.
| Conjugated Moiety | LHRH Analogue | Effect on Activity/Binding | Reference |
| Doxorubicin (AN-152) | Agonist ([D-Lys6]LHRH) | High binding affinity, potent cytotoxic effect on LHRH-R positive cells. nih.gov | nih.gov |
| 2-pyrrolinodoxorubicin (AN-207) | Agonist ([D-Lys6]LHRH) | High affinity binding to LHRH receptors, effective tumor growth inhibition. aacrjournals.org | aacrjournals.org |
| Methotrexate (B535133) (AJ-04) | Agonist ([D-Lys6]LHRH) | Retains hormonal activity, induces down-regulation of LHRH receptors. nih.gov | nih.gov |
| PtCl2 complex (SB-40) | Agonist ([D-Lys(DL-A2pr)]6) | 50 times higher LH-releasing potency than LHRH. nih.gov | nih.gov |
| Paclitaxel | Agonist ([D-Lys6]LHRH) | Enhanced inhibition of cancer cell growth compared to unconjugated drug. nih.gov | nih.gov |
Linker Length: The length of the linker can be adjusted to ensure proper separation between the LHRH analogue and the attached moiety. sci-hub.se Studies have shown that an optimal linker length is necessary for maximal binding affinity. embopress.org For example, the use of an aminohexanoic acid (Ahx) linker to conjugate a chelating agent (DOTA) to D-Lys6 for radionuclide targeting was found to significantly increase the binding affinity of the LHRH peptide, an effect attributed to the linker's lipophilicity. nih.gov
Linker Flexibility: Flexible linkers, often composed of small amino acids like glycine and serine, can allow for a greater range of motion, which may be necessary for the conjugated molecule to interact with its target or for the peptide to properly bind its receptor. polyplus-sartorius.comsci-hub.se In contrast, rigid linkers may be used to maintain a fixed distance between the two domains. polyplus-sartorius.com The choice between a flexible and a rigid linker depends on the specific requirements of the conjugate to ensure that both the targeting peptide and the therapeutic agent can perform their functions without interference. polyplus-sartorius.comresearchgate.net
Steric and Electronic Effects of Conjugated Moieties
Synergistic Effects of Multiple Amino Acid Substitutions including Lys(6)
The high potency of many LHRH analogues is not the result of a single modification but rather the synergistic effect of multiple substitutions throughout the peptide sequence. The inclusion of D-Lys6 (or another D-amino acid at this position) is often a central component of these multi-faceted designs.
For agonists , the combination of a D-amino acid at position 6 with a modification at the C-terminus (position 9 or 10) is a well-established strategy for creating superagonists. nih.gov For example, an analogue with Lys at position 6 and an N-ethylprolinamide modification at position 9 is a known LHRH analogue. ontosight.ai These two modifications work together: the D-amino acid at position 6 increases receptor affinity and enzymatic stability, while the C-terminal modification also protects against degradation and can enhance potency. oncohemakey.comnih.gov
For antagonists , multiple substitutions are essential. Potent antagonists are created by introducing several D-amino acids, typically at positions 1, 2, 3, and 6. mdpi.comnih.gov For instance, the antagonist [Ac-D-Nal(2)1,D-Phe(4Cl)2,D-Trp3,Arg5,D-Lys6,D-Ala10]LH-RH incorporates multiple unnatural D-amino acids, including at position 6, to achieve its high antagonistic activity. researchgate.net These substitutions collectively block receptor activation while maintaining sufficient binding affinity.
The table below illustrates the synergistic effects of multiple substitutions in LHRH analogues.
| Analogue | Position 1 | Position 2 | Position 3 | Position 6 | Position 10 | Resulting Activity |
| Superagonist nih.gov | pGlu | His | Trp | D-Amino Acid | Pro-NHEt | High Agonist Potency |
| Antagonist researchgate.net | Ac-D-Nal(2) | D-Phe(4Cl) | D-Trp | D-Lys | D-Ala | High Antagonist Potency |
| Antagonist nih.gov | pGlu | D-Phe | Trp | D-Phe | Gly-NH2 | Antagonist Potency |
Molecular and Cellular Mechanisms of Interaction in Research Models
LHRH Receptor Binding Kinetics and Thermodynamics
The interaction between LHRH, Lys(6)- analogues and their receptors is characterized by high affinity and specificity. These binding characteristics are quantified using various laboratory techniques, providing insights into the potency and selectivity of these compounds.
Radioligand binding assays are a cornerstone for characterizing LHRH receptor interactions. These assays typically utilize a radiolabeled LHRH analogue, such as [125I][D-Trp6]LHRH, to quantify the binding parameters in membrane homogenates from tissues or cells expressing the LHRH receptor. semanticscholar.orgmdpi.com The dissociation constant (Kd) represents the concentration of the ligand at which half of the receptors are occupied at equilibrium, providing a measure of binding affinity. A lower Kd value indicates a higher affinity. The maximal binding capacity (Bmax) reflects the total number of receptors in the sample. nih.govaacrjournals.org
In studies on human cancer cell lines, which often express LHRH receptors, these assays have been instrumental. For instance, in ES-2 ovarian cancer cells, a cytotoxic analogue of LHRH featuring a [D-Lys6]LHRH carrier demonstrated high-affinity binding with a mean Kd of 3.93 ± 0.1 nM and a mean Bmax of 271 ± 26.1 fmol/mg of membrane protein. nih.gov Similarly, research on MXT mouse mammary carcinoma revealed that control tumors exhibited a single class of high-affinity, low-capacity binding sites for [125I]-[D-Trp6]LHRH. nih.gov The use of computerized curve-fitting programs, such as LIGAND-PC, aids in the precise determination of Kd and Bmax from the experimental data. aacrjournals.org
The general procedure for a radioligand binding assay involves incubating membrane preparations with increasing concentrations of the radioligand until saturation is reached. giffordbioscience.com Non-specific binding is determined by adding a high concentration of an unlabeled LHRH analogue to a parallel set of incubations. Specific binding is then calculated by subtracting the non-specific binding from the total binding. giffordbioscience.com
Interactive Data Table: Binding Characteristics of LHRH, Lys(6)- Analogues
| Cell Line/Tissue | LHRH Analogue | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| ES-2 Ovarian Cancer | AN-207 ([D-Lys6]LHRH carrier) | [125I][D-Trp6]LHRH | 3.93 ± 0.1 | 271 ± 26.1 | nih.gov |
| MXT Mammary Carcinoma | [D-Trp6]LHRH | [125I]-[D-Trp6]LHRH | High Affinity | Low Capacity | nih.gov |
| Rat Anterior Pituitary | des-Gly10-[biotinyl-aminoethylglycyl-D-Lys6]-LHRH ethylamide | 125I-XBAL | 0.131 ± 0.016 | Not Specified | nih.gov |
Ligand competition assays are employed to determine the binding specificity of unlabeled LHRH, Lys(6)- analogues. In this setup, a fixed concentration of a radiolabeled LHRH analogue is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. semanticscholar.orgmdpi.com The ability of the test compound to displace the radioligand from the receptor is a measure of its binding affinity.
These assays have demonstrated that LHRH agonistic analogues like [D-Lys6]LHRH can effectively bind to LHRH receptors at low nanomolar concentrations. semanticscholar.orgmdpi.com For example, in membrane fractions of human bladder cancer, both the agonistic analogue [D-Lys6]LHRH and the cytotoxic LHRH conjugate AN-152 (which uses [D-Lys6]LHRH as a carrier) were shown to effectively displace [125I][D-Trp6]LHRH. semanticscholar.orgmdpi.com This indicates that the high binding affinity of the [D-Lys6]LHRH carrier is preserved in the cytotoxic conjugate. semanticscholar.org The specificity of this binding is further confirmed by the inability of other unrelated peptides to displace the radioligand. semanticscholar.org
Determination of Dissociation Constants (Kd) and Maximal Binding Capacities (Bmax) using Radioligand Assays (e.g., with [125I][D-Trp6]LHRH) in Membrane Homogenates
Receptor Internalization and Trafficking Pathways
Upon binding of an LHRH, Lys(6)- analogue, the receptor-ligand complex is internalized by the cell. This process is crucial for receptor regulation and signal transduction.
Studies using cultured pituitary gonadotrophs have shown that both agonistic and antagonistic LHRH analogues are internalized via receptor-mediated endocytosis. nih.gov This process involves the binding of the ligand to its receptor on the cell surface, followed by the clustering of the hormone-receptor complexes into coated pits, which then invaginate to form endocytic vesicles. bioscientifica.comnih.gov Electron microscopy studies have visualized this process, showing that after incubation, LHRH analogues can be found within intracellular compartments. nih.gov
Interestingly, the rate and subsequent intracellular routing of agonistic and antagonistic LHRH, Lys(6)- analogues can differ. After intravenous injection in rats, a significant portion of a 125I-labeled [D-Lys6]GnRH agonist was rapidly translocated into pituitary gonadotrophs. In contrast, a D-Lys6 antagonist was predominantly associated with the plasma membrane during the initial phase, with a more gradual intracellular accumulation over several hours. researchgate.net This slower internalization of the antagonist may reflect the basal rate of GnRH receptor turnover. researchgate.net
Some studies suggest that the rapid endocytosis of agonist ligands is a consequence of receptor activation. researchgate.net However, other research using fluorescently labeled LHRH antagonists has shown that the hormone-receptor complexes are internalized into endocytic vesicles. nih.gov A quantitative comparison of the internalization of iodinated LHRH agonist and antagonist revealed a similar extent of internalization for both. nih.gov The continuous use of LHRH agonists leads to a downregulation of LHRH receptors, a process involving the internalization and degradation of the receptor-ligand complex. nih.govcambridge.org In contrast, antagonists cause an immediate blockade of the receptor without the initial flare-up effect seen with agonists. nih.govcambridge.org
Receptor-Mediated Endocytosis Studies in Cultured Cells (e.g., Pituitary Gonadotrophs)
Intracellular Signaling Cascades Triggered by LHRH, Lys(6)- Analogues
The binding of LHRH, Lys(6)- analogues to their receptor initiates a cascade of intracellular signaling events. The LHRH receptor is coupled to a G-protein, which, upon activation, stimulates phospholipase C. nih.govechelon-inc.com This leads to the production of diacylglycerol and inositol (B14025) triphosphate, which in turn activate protein kinase C and mobilize intracellular calcium. nih.govechelon-inc.comoup.com These signaling pathways ultimately lead to the physiological response, such as the synthesis and release of gonadotropins from the pituitary. researchgate.net
In the context of cancer cells, cytotoxic LHRH analogues like AN-207, which contains a [D-Lys6]LHRH carrier, have been shown to induce apoptosis. pnas.orgpnas.org This process involves the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. pnas.orgpnas.org Furthermore, some cytotoxic LHRH analogues have been observed to increase the rate of autophagy and the level of intracellular reactive oxygen species (ROS) in cancer cells. oncotarget.com
Activation of G Protein-Coupled Receptor (GPCR) Pathways
LHRH, Lys(6)- acts as a potent agonist at the GnRH receptor. medchemexpress.comechelon-inc.com The binding of LHRH, Lys(6)- to the GnRH receptor, a seven-transmembrane domain receptor, triggers a conformational change in the receptor. creative-diagnostics.comassaygenie.com This change facilitates the interaction of the receptor with intracellular G proteins, primarily the Gαq/11 subunit. oup.comoup.com
Activation of the Gαq/11 protein initiates a canonical signaling pathway. oup.comoup.com The activated Gα subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). oup.compromega.co.uk IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). oup.com The increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC). echelon-inc.comoup.com
While the Gαq/11 pathway is the principal signaling cascade activated by GnRH receptors, evidence suggests that these receptors can also couple to other G proteins, such as Gαs and Gαi, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels. oup.comoup.com This ability to couple with multiple G proteins allows for a diverse and context-dependent range of cellular responses. aacrjournals.org Furthermore, GnRH receptor activation can lead to receptor aggregation and internalization, a process that plays a role in receptor desensitization and the long-term regulation of cellular responsiveness to the ligand. pnas.orgnih.gov
Modulation of Downstream Signaling Molecules in Cell Lines (e.g., in vitro studies)
The activation of GPCR pathways by LHRH, Lys(6)- leads to the modulation of a variety of downstream signaling molecules, which has been extensively studied in various cancer cell lines. These studies have been crucial in elucidating the direct, receptor-mediated antiproliferative effects of LHRH analogs on tumor cells. oup.com
In numerous cancer cell lines, including those from breast, prostate, ovarian, and endometrial cancers, the binding of LHRH, Lys(6)- or its cytotoxic conjugates has been shown to inhibit cell proliferation. nih.govmdpi.com This effect is often receptor-mediated, as it can be competitively blocked by an excess of a non-cytotoxic LHRH agonist. nih.gov For instance, in vitro studies on human breast cancer cell lines like MCF-7 have demonstrated that treatment with LHRH, Lys(6)- conjugates leads to a significant reduction in cell viability.
The downstream effects of LHRH, Lys(6)- are not limited to the canonical PLC/PKC pathway. Research has shown that ligand-induced activation of the LHRH receptor can result in the transactivation of other receptor families, such as the ErbB/HER family of receptor tyrosine kinases, without the direct involvement of their respective ligands. aacrjournals.org This "cross-talk" between GPCRs and other signaling pathways highlights the complexity of the cellular response to LHRH, Lys(6)-.
Furthermore, studies have investigated the impact of LHRH, Lys(6)- on the expression of genes and proteins involved in cell cycle regulation and apoptosis. For example, treatment with cytotoxic LHRH analogs has been shown to increase apoptosis rates in cancer cells. researchgate.net In some cell models, this is associated with the activation of apoptotic signaling cascades. nih.gov The specific downstream molecules modulated can vary depending on the cell type and the specific conjugate used.
The table below summarizes key findings from in vitro studies on the effects of LHRH, Lys(6)- and its conjugates on various cancer cell lines.
| Cell Line | Cancer Type | Compound | Observed Effect | Reference |
| EFO-21, HEC-1A, Ishikawa | Ovarian, Endometrial | AN-152 ([D-Lys6]LHRH-doxorubicin) | Inhibition of cell proliferation; intranuclear accumulation of the conjugate. nih.gov | nih.gov |
| PC3 | Prostate | Dermaseptin-B2-[d-Lys6]-LHRH | Induction of apoptosis. mdpi.com | mdpi.com |
| MIAPaCa-2, BxPC-3, Panc-1 | Pancreatic | [DLys6]-LHRH-Curcumin | Inhibition of cell proliferation; induction of apoptosis. nih.gov | nih.gov |
| RT-112, UMUC3, TCCSUP | Bladder | AN-152 ([D-Lys6]LHRH-doxorubicin) | High-affinity binding to LHRH receptors. mdpi.com | mdpi.com |
| MX-1 | Breast (Doxorubicin-resistant) | AN-152 ([D-Lys6]LHRH-doxorubicin) | Decreased tumor volume; reduced expression of LHRH-R, HER-2, HER-3, Gαi2, and Gα11. aacrjournals.org | aacrjournals.org |
These in vitro findings underscore the direct, receptor-mediated mechanisms through which LHRH, Lys(6)- and its derivatives can influence cellular processes in cancer models, independent of their systemic effects on the endocrine system. oup.com
Enzymatic Stability and Degradation Pathways of Lhrh, Lys 6 Analogues
Proteolytic Degradation in Biological Matrices (e.g., plasma, tissue homogenates)
LHRH and its analogues are subject to degradation by various peptidases present in biological fluids and tissues. The native LHRH peptide has a very short half-life in human blood, estimated to be around 3 to 4 minutes, due to rapid enzymatic breakdown. scirp.orgresearchgate.net Studies using tissue extracts have shown that the hypothalamus and anterior pituitary gland possess significant LHRH-degrading activity. nih.gov The liver and kidneys are also primary sites of degradation for circulating LHRH analogues. nih.gov
In vitro studies using human plasma, rat kidney and liver homogenates have demonstrated that modifications to the LHRH sequence can significantly protect the peptide from proteolytic degradation. nih.govuq.edu.au For instance, certain glycosylated and lipidated analogues have shown markedly increased half-lives in these biological matrices compared to the parent peptide. nih.govuq.edu.auresearchgate.net Plasma, however, appears to have a lower capacity to degrade LHRH and its modified analogues compared to tissue homogenates like those from the hypothalamus or kidney. nih.gov
Identification of Major Cleavage Sites and Metabolites
The degradation of LHRH is characterized by the cleavage of specific peptide bonds. For the native LHRH molecule, key cleavage sites have been identified at the Tyr5-Gly6, Trp3-Ser4, and Pro9-Gly10 bonds. jpp.krakow.plnih.govunimi.it Degradation by synaptosomes from the rat hypothalamus and cortex cleaves LHRH at Tyr5-Gly6 and Pro9-Gly10, resulting in metabolites such as LHRH (1-5), LHRH (6-10), and LHRH (1-9). nih.gov
In modified analogues, the pattern of cleavage can be altered. For glycosylated LHRH analogues, the major cleavage sites were often found at the Trp3-Ser4 and Ser4-Tyr5 bonds. nih.govresearchgate.net In some instances, hydrolysis also occurred at the site of sugar conjugation. nih.govresearchgate.net The degradation of GnRH-III analogues, which have a modified sequence, also showed initial cleavages at the C-terminus. beilstein-journals.org
The following table summarizes the primary cleavage sites identified in LHRH and its analogues:
| Compound | Primary Cleavage Site(s) | Resulting Metabolites | Biological Matrix/Enzyme Source |
| Native LHRH | Tyr5-Gly6, Pro9-Gly10 | LHRH (1-5), LHRH (6-10), LHRH (1-9) | Rat hypothalamic and cortical synaptosomes. nih.gov |
| Native LHRH | Trp3-Ser4, Tyr5-Gly6 | Not specified | Various enzymes. nih.gov |
| Glycosylated LHRH Analogues | Trp3-Ser4, Ser4-Tyr5 | Not specified | Kidney membrane enzymes. nih.govresearchgate.net |
| [D-Trp6]LHRH | Cleavage at Tyr5-Gly6 is resistant. weizmann.ac.il | Rabbit renal brush-border membranes and proximal tubules. physiology.orgnih.gov |
Role of Specific Peptidases (e.g., Endopeptidase-24.11, Aminopeptidases)
Several specific peptidases are implicated in the breakdown of LHRH. Endopeptidase-24.11 (also known as neprilysin) is a key enzyme that cleaves LHRH at multiple sites, including Tyr5-Gly6. physiology.orgbioscientifica.com Studies have shown that endopeptidase-24.11 from porcine proximal tubules cleaves LHRH into several fragments. physiology.org
Aminopeptidases also play a role in the degradation of LHRH. annualreviews.org Pyroglutamyl aminopeptidase (B13392206) (pGluAP) can remove the N-terminal pyroglutamic acid residue from peptides like LHRH. dcu.ie However, LHRH itself can act as a potent inhibitor of some types of pyroglutamyl aminopeptidases without being a substrate. nih.gov While much of the peptidase activity is found in the soluble fraction of cells, a significant portion is also membrane-bound. nih.gov
The following table details the specific peptidases involved in LHRH degradation:
| Peptidase | Action on LHRH |
| Endopeptidase-24.11 (Neprilysin) | Cleaves at multiple sites, including Tyr5-Gly6. physiology.orgbioscientifica.com |
| Pyroglutamyl Aminopeptidase (pGluAP) | Can remove the N-terminal pyroglutamic acid. dcu.ie |
| Angiotensin I-Converting Enzyme (ACE) | Cleaves at the Trp3-Ser4 bond. physiology.org |
| Post-Proline Cleaving Enzyme | Cleaves the Pro9-Gly10 bond. unimi.it |
Impact of Lys(6) Modifications on Metabolic Stability and Half-Life in In Vitro and Ex Vivo Systems
The substitution of the glycine (B1666218) at position 6 with a lysine (B10760008) residue, particularly a D-amino acid, is a cornerstone strategy for enhancing the metabolic stability of LHRH analogues. This modification not only improves resistance to enzymatic degradation but can also enhance binding affinity to the LHRH receptor. mdpi.com
D-Amino Acid Substitution for Protease Resistance
The introduction of a D-amino acid at position 6, such as D-Lysine, sterically hinders the action of proteases that are stereospecific for L-amino acids. mdpi.commdpi.com This substitution renders the peptide bond between positions 5 and 6 significantly more resistant to cleavage by endopeptidases. weizmann.ac.il For example, [D-Trp6]-LHRH, another D-amino acid substituted analogue, is resistant to cleavage at the Tyr5-Gly6 bond. weizmann.ac.il This increased resistance to proteolysis is a major contributor to the enhanced biological activity and prolonged half-life of these "superagonists". weizmann.ac.ilbioscientifica.com
Studies comparing various LHRH analogues have consistently shown that those with a D-amino acid at position 6 are more resistant to degradation by enzymes from the pituitary, kidney, and liver. weizmann.ac.il This enhanced stability is a key factor in their increased potency compared to the native LHRH. researchgate.net
Conjugation Effects on Enzymatic Susceptibility
The ε-amino group of the Lys(6) residue provides a convenient site for the conjugation of other molecules, such as cytotoxic drugs, imaging agents, or moieties to improve pharmacokinetic properties. However, this conjugation can also influence the analogue's susceptibility to enzymatic degradation.
The nature of the linker used for conjugation is critical. For example, some ester-bonded conjugates have shown instability, leading to premature release of the conjugated molecule. In contrast, conjugation with molecules like carbohydrates (glycosylation) or lipids has been shown to protect the peptide from proteolytic degradation and significantly increase its half-life in human plasma and tissue homogenates. nih.govuq.edu.auresearchgate.net For instance, a lactose-conjugated [D-Trp6]LHRH analogue was found to be stable in human plasma for over 4 hours and had a significantly improved half-life in kidney membrane enzymes (68 minutes compared to 3 minutes for native LHRH). nih.gov Similarly, the attachment of lipoamino acids to the peptide sequence renders it more stable against enzymatic degradation. researchgate.net
However, the conjugation of larger molecules can sometimes lead to reduced receptor binding affinity. researchgate.net Therefore, a balance must be struck between improving metabolic stability and maintaining the biological activity of the LHRH analogue.
The following table provides a summary of the half-lives of various LHRH analogues in different biological systems:
| Compound | Modification | Half-life | Biological System |
| Native LHRH | - | ~3-4 min | Human blood. scirp.orgresearchgate.net |
| Native LHRH | - | 3 min | Rat kidney membrane enzymes. nih.gov |
| Native LHRH | - | 5 min | Rat liver homogenate. nih.govuq.edu.au |
| Lac-[Q1][w6]LHRH | Glycosylation (Lactose) at N-terminus, D-Trp at position 6 | Stable for 4 hours | Human plasma. nih.gov |
| Lac-[Q1][w6]LHRH | Glycosylation (Lactose) at N-terminus, D-Trp at position 6 | 68 min | Rat kidney membrane enzymes. nih.gov |
| GS4-[w6]LHRH | Glycosylation (Glucose) at position 4, D-Trp at position 6 | 103 min | Rat kidney membrane enzymes. nih.govresearchgate.net |
| Lac-[Q1]LHRH | Glycosylation (Lactose) at N-terminus | 47 min | Rat liver homogenate. uq.edu.au |
Biological Activity in Pre Clinical Research Models Mechanistic Studies
Modulation of Gonadotropin Secretion in In Vitro Pituitary Cell Systems
LHRH, Lys(6)-, a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), demonstrates significant activity on pituitary cells, influencing the secretion of gonadotropins, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH).
In ovine pituitary cell cultures, the D-Lys6-LHRH analog has been shown to modulate LH secretion in a concentration-dependent manner. nih.gov Treatment with 17β-estradiol increased the sensitivity of pituitary cells to D-Lys6-LHRH by tenfold, lowering the median effective dose (ED50) from approximately 400 pM to about 40 pM. nih.gov However, the maximum LH secretory response at high concentrations (1-100 nM) of D-Lys6-LHRH was not altered by this treatment. nih.gov Conversely, a preparation of porcine ovarian inhibin increased the responsiveness of the pituitary cells to high levels of D-Lys6-LHRH by 350% without changing the sensitivity (ED50 remained the same). nih.gov When both 17β-estradiol and the inhibin preparation were used, the sensitivity to D-Lys6-LHRH was further increased, with the ED50 decreasing to approximately 30 pM. nih.gov
The D-Lys6 analog acts as a potent LHRH agonist, binding to the gonadotropin-releasing hormone receptor on pituitary gonadotrope cells. echelon-inc.com This binding stimulates the release of LH and FSH. nih.gov In contrast, some antagonists of LHRH have shown a tendency to inhibit LH secretion more effectively than FSH secretion. pnas.org For instance, in postmenopausal women, an LHRH antagonist suppressed the release of LH to a greater extent than FSH. researchgate.net
Chronic stimulation of the pituitary with LHRH agonists, including analogs like [D-Lys6]LHRH, leads to a down-regulation of LHRH receptors and desensitization of the gonadotrophs. pnas.orgpnas.org This results in an inhibition of LH and sex steroid secretion. pnas.org Studies have shown that a [D-Lys6]GnRH antagonist can prevent GnRH-induced luteinizing hormone release without causing desensitization of the gonadotroph, a phenomenon observed with agonists. nih.gov This antagonist was found to remain on the cell surface for an extended period, suggesting that receptor activation is a prerequisite for the rapid internalization of hormone-receptor complexes that characterizes the agonist-stimulated gonadotroph. nih.gov
Interestingly, research indicates that the internalization of the GnRH-receptor complex may not be a requirement for desensitization. deepdyve.com Studies using an immobilized D-Lys6-GnRH analog, which could bind to the receptor and stimulate LH release without being internalized, showed that it still induced a degree of desensitization equivalent to the free, internalizable analog. deepdyve.com This suggests that desensitization is a more complex process than simple receptor internalization. deepdyve.com Furthermore, a [D-Lys6]LHRH agonist was found to decrease cell proliferation in a mouse pituitary gonadotroph cell line, which occurred in parallel with a reduction in the mRNA levels for the LHRH receptor. pnas.org
Concentration-Dependent Stimulation or Inhibition of LH and FSH Release
Direct Cellular Effects in Receptor-Expressing Cell Lines
Beyond its effects on the pituitary, LHRH, Lys(6)- and its conjugates have direct cellular effects on various cancer cell lines that express LHRH receptors.
The [D-Lys6]LHRH analog serves as a carrier for cytotoxic agents, targeting cancer cells that overexpress LHRH receptors. oup.commdpi.com Conjugates such as AN-152 (AEZS-108), where doxorubicin (B1662922) is linked to [D-Lys6]LHRH, and AN-207, where a potent doxorubicin derivative is linked to the same carrier, have demonstrated significant antiproliferative and apoptotic effects in various cancer cell lines. oup.comnih.gov
In LHRH receptor-positive ovarian and endometrial cancer cell lines (EFO-21, HEC-1A, Ishikawa), the cytotoxic conjugate AN-152 was more effective at inhibiting cell proliferation than doxorubicin alone. nih.gov In contrast, AN-152 was less active than doxorubicin in LHRH receptor-negative cell lines. nih.gov Similarly, in castration-resistant prostate cancer cells (DU-145), AEZS-108 significantly inhibited cell proliferation by 61.2% and increased apoptosis rates by 46%. oncotarget.com Treatment of triple-negative but LHRH-positive breast cancer cells (MDA-MB-231, HCC1806, and HCC1937) with AEZS-108 also resulted in apoptotic cell death through the activation of caspase-3. nih.gov
Studies with a hormonotoxin composed of dermaseptin-B2 combined with d-Lys6-LHRH showed a significant antiproliferative effect on the PC3 prostate cancer cell line. researchgate.net The cytotoxic analog AN-207, consisting of 2-pyrrolinodoxorubicin linked to [D-Lys6]LHRH, was shown to induce apoptosis selectively in cells expressing the LHRH receptor. pnas.orgpnas.org This apoptotic action was associated with the Bax/Bcl-2 regulatory pathway. pnas.org
The antiproliferative effects of [D-Lys6]LHRH conjugates are receptor-mediated. nih.gov This was demonstrated by the ability to reduce the inhibitory effect of AN-152 by competitively blocking the LHRH receptors with an excess of the LHRH agonist [D-Trp6]LHRH. nih.gov Confocal laser-scanning microscopy confirmed an intranuclear accumulation of AN-152 in LHRH receptor-positive cells, which was competitively inhibited by [D-Trp6]LHRH, while no such accumulation was seen in receptor-negative cells. nih.gov
The binding of [D-Lys6]LHRH to its receptor triggers a cascade of intracellular events. In cancer cells, this can lead to the inhibition of cell growth. oup.com The mechanism involves the internalization of the cytotoxic conjugate through receptor-mediated endocytosis, leading to the intracellular release of the cytotoxic agent. nih.gov The signaling pathways involved in the apoptotic effects of the AN-207 conjugate in LHRH receptor-expressing cells include the regulation of Bax and Bcl-2 proteins. pnas.org Treatment with AN-207 led to an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2 protein levels. pnas.org
Antiproliferative and Apoptotic Effects in Cell Culture Models (e.g., cancer cell lines)
Effects in In Vivo Animal Models for Mechanistic Research
In vivo studies in animal models have further elucidated the mechanisms of action of [D-Lys6]LHRH and its conjugates. In nude mice bearing xenografts of castration-resistant prostate DU-145 tumors, AEZS-108 treatment resulted in a 90.5% reduction in tumor growth, which was significantly greater than the inhibition seen with doxorubicin alone or an unconjugated combination of doxorubicin and [D-Lys6]LHRH. oncotarget.com This highlights the efficacy of targeted delivery.
Similarly, a hormonotoxin combining dermaseptin-B2 with d-Lys6-LHRH demonstrated antitumor activity in a xenograft mouse model with PC3 prostate tumors and was better tolerated than dermaseptin-B2 alone. researchgate.net In a mouse model of breast cancer, the use of an LHRH peptide as a targeting moiety for cisplatin-loaded nanoparticles resulted in improved internalization, cytotoxicity, and a decrease in tumor volume with minimal systemic toxicity. researchgate.net
A conjugate of [D-Lys6]-GnRH with methotrexate (B535133) also showed enhanced inhibition of prostate cancer cell growth in vitro and a greater reduction in tumor volume and weight in vivo compared to methotrexate alone. researchgate.net Furthermore, AEZS-108 completely inhibited the growth of xenotransplants of triple-negative human breast cancers in nude mice, without apparent side effects. nih.gov These in vivo findings corroborate the in vitro results, demonstrating that targeting LHRH receptors with cytotoxic conjugates of [D-Lys6]LHRH is a viable strategy for inhibiting the growth of receptor-positive tumors.
Modulation of Endocrine Parameters in Experimental Animals
As an LHRH agonist, [Lys6]-LHRH can influence the endocrine system, primarily by interacting with LHRH receptors in the pituitary gland. nih.gov This interaction initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), but chronic administration leads to receptor downregulation and a subsequent suppression of gonadotropin and sex steroid production. oup.compnas.org
In experimental animal models, the effects of LHRH analogs on endocrine parameters have been well-documented. For example, in immature male rats, administration of an LHRH antagonist led to a delay in sexual maturation and an increase in plasma FSH levels in adulthood, while plasma LH levels were not significantly affected. nih.gov In another study involving immunization against a D-Lys6-GnRH conjugate in rams, there was a significant reduction in serum concentrations of LH, FSH, and testosterone (B1683101). researchgate.net
Studies using a biotinylated analog of [D-Lys6]GnRH in male rat pituitary cell cultures showed that it was potent in releasing both LH and FSH. nih.gov However, continuous exposure to LHRH agonists is known to cause desensitization of the pituitary gonadotrophs, leading to reduced gonadotropin secretion. oup.com This principle is fundamental to hormonal therapies for sex-steroid-dependent conditions.
Table 2: Effects of [Lys6]-LHRH Analogs on Endocrine Parameters in Experimental Animals
| Animal Model | LHRH Analog Treatment | Effects on LH/FSH |
|---|---|---|
| Immature Male Rats | LHRH antagonist | Increased adult plasma FSH; no significant effect on plasma LH. nih.gov |
| Rams | Immunization against D-Lys6-GnRH conjugate | Reduced serum concentrations of LH and FSH. researchgate.net |
| Male Rat Pituitary Cell Cultures | Biotinylated [D-Lys6]GnRH | Potent release of both LH and FSH. nih.gov |
| Normal and Ovariectomized Rats | LHRH antagonist cetrorelix | Significantly decreased serum LH concentration. pnas.org |
| Normal Rats | LHRH agonist triptorelin | Did not change basal serum-LH level after 10 days. pnas.org |
Mechanisms of Action in Animal Models
In addition to its role in receptor-targeted drug delivery, [Lys6]-LHRH and its conjugates exert direct effects on cancer cells through various mechanisms, including the induction of apoptosis and receptor downregulation.
Apoptosis Induction: Several studies have demonstrated that cytotoxic conjugates of [Lys6]-LHRH can induce apoptosis in cancer cells. For example, AEZS-108, a conjugate of [D-Lys6]-LHRH and doxorubicin, was shown to significantly elevate apoptosis rates in DU-145 prostate cancer cells. oncotarget.com This conjugate also induced apoptotic cell death in LHRH receptor-positive pancreatic cancer cells in vitro. spandidos-publications.com The mechanism involves the targeted delivery of the cytotoxic agent, which then triggers the apoptotic cascade within the cancer cell. oncotarget.com Furthermore, LHRH-targeted drug delivery systems have been shown to amplify apoptosis induction in tumors in vivo. pnas.org Some conjugates, like those with Disorazol Z, have inherent pro-apoptotic properties that contribute to their anticancer activity. firstwordpharma.com
Receptor Downregulation: Chronic administration of LHRH agonists, including [Lys6]-LHRH, leads to the downregulation of LHRH receptors in the pituitary. pnas.org This is a key mechanism for the suppression of gonadotropin secretion. However, in the context of cancer therapy, the effect on tumoral LHRH receptors can be different. Some studies suggest that LHRH agonists can downregulate LHRH receptors on tumor cells, thereby inhibiting the stimulatory effects of locally produced LHRH. pnas.org In contrast, other research indicates that treatment with cytotoxic analogs like AN-152 (a [D-Lys6]LHRH-doxorubicin conjugate) does not induce downregulation of LHRH receptors on glioblastoma xenografts, which is considered beneficial for long-term therapy. researchgate.net The differing effects on receptor regulation may depend on the specific conjugate, the cancer type, and the treatment regimen.
Table 3: Mechanisms of Action of [Lys6]-LHRH Conjugates in Animal Models
| Conjugate/Analog | Cancer Model/Cell Line | Mechanism of Action |
|---|---|---|
| AEZS-108 | DU-145 prostate cancer cells | Increased apoptotic cell death. oncotarget.com |
| Disorazol Z - D-Lys6-LHRH conjugates | Cancer cells | Pro-apoptotic properties, G2/M cell cycle arrest. firstwordpharma.com |
| LHRH-targeted drug delivery system | Human ovarian carcinoma xenografts | Amplified apoptosis induction in the tumor. pnas.org |
| LHRH agonists | Pituitary | Downregulation of LHRH receptors. pnas.org |
| AN-152 | U-87 MG glioblastoma xenografts | Did not induce downregulation of LHRH receptors. researchgate.net |
Advanced Research Applications and Methodologies Utilizing Lhrh, Lys 6 Analogues
Development of Targeted Research Probes
The ability to conjugate functional molecules to the LHRH, Lys(6)- backbone has led to the creation of sophisticated probes for cancer research. These probes leverage the high expression of LHRH receptors on tumor cells to achieve targeted delivery, enabling precise investigation of receptor biology and related cellular mechanisms. nih.govoncotarget.com
Radioligands for Receptor Localization and Quantification in Research Tissues/Cells
Radiolabeled LHRH, Lys(6)- analogues are instrumental in mapping the distribution and density of LHRH receptors in preclinical research models. By chelating radioactive isotopes, these analogues can be traced using non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT).
A prominent example involves conjugating the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) to the D-Lys(6) of an LHRH analogue, often with an aminohexanoic acid (Ahx) linker. nih.gov The resulting compound, such as 111In-DOTA-Ahx-[D-Lys(6)]-LHRH, has been used to visualize LHRH receptor-positive breast and prostate cancer lesions. nih.gov Studies with this type of radioligand have demonstrated rapid tumor accumulation and specific binding to the LHRH receptor. nih.gov
In receptor binding studies, radioiodinated LHRH analogues, such as [125I][D-Trp6]LHRH, are often used in competition assays. nih.govmdpi.com These experiments help quantify the binding affinity of non-radiolabeled LHRH, Lys(6)- analogues and their conjugates by measuring their ability to displace the radioligand from the receptor. nih.govmdpi.com Such assays have confirmed that LHRH, Lys(6)- and its derivatives retain high-affinity binding in the nanomolar range to LHRH receptors on human cancer cells. nih.govmdpi.com Furthermore, radioiodinated D-Lys(6)-LHRH analogues have been employed to study the internalization and cellular processing of the ligand-receptor complex in pituitary cells, revealing differences in uptake rates between agonist and antagonist analogues. nih.gov
| Radioligand Example | Application | Key Finding |
| 111In-DOTA-Ahx-[D-Lys(6)]-LHRH | SPECT imaging of breast and prostate cancer xenografts. nih.gov | Demonstrated rapid and specific accumulation in LHRH receptor-positive tumors, enabling effective visualization of cancer lesions. nih.gov |
| [125I][D-Trp6]LHRH | Ligand competition assays. nih.govmdpi.com | Used to determine the high binding affinity (in low nanomolar concentrations) of [D-Lys(6)]LHRH and its cytotoxic conjugates to LHRH receptors on bladder cancer cells. nih.govmdpi.com |
| 125I-[D-Lys(6)]GnRH Agonist | In vivo analysis of receptor binding and internalization in pituitary cells. nih.gov | Showed rapid translocation into pituitary gonadotrophs, supporting the role of receptor activation in endocytosis. nih.gov |
Fluorescent Probes for Live Cell Imaging of Receptor Dynamics
To visualize the behavior of the LHRH receptor in real-time within living cells, researchers have attached fluorescent molecules to LHRH, Lys(6)- analogues. These fluorescent probes are invaluable for studying receptor trafficking, internalization, and interactions with other cellular components. researchgate.netresearchgate.net
One approach involved conjugating [D-Lys(6)]LHRH to a two-photon fluorophore, C625, creating the probe [D-Lys(6)]LH-RH:C625. researchgate.net Optical tracking of this probe in cancer cells provided direct evidence of its localization, showing accumulation at the cell membrane and in the perinuclear region, while the unconjugated cytotoxic agent it was compared to was found in the nucleus. researchgate.net This demonstrates the receptor-mediated pathway facilitated by the LHRH, Lys(6)- moiety.
In another study, a luminescent and photostable ruthenium(II) complex, [Ru(bipy)2(mcb)]2+, was conjugated to D-Lys(6)-GnRH. researchgate.net This probe was used for live-cell imaging and flow cytometry to evaluate its selective uptake into cancer cells that overexpress the LHRH receptor, confirming the peptide's ability to act as a tumor-homing device. researchgate.net
| Fluorescent Probe | Application | Observation |
| [D-Lys(6)]LH-RH:C625 | Live-cell optical tracking in cancer cells. researchgate.net | The conjugate was observed at the cell membrane and in the perinuclear area, distinct from the nuclear localization of free doxorubicin (B1662922). researchgate.net |
| [Ru(bipy)2(mcb)]2+-D-Lys(6)-GnRH | Live-cell imaging and flow cytometry. researchgate.net | Demonstrated selective localization in cancer cells overexpressing the LHRH receptor. researchgate.net |
Conjugates with Experimental Agents for Mechanistic Studies in Cell Lines/Animal Models
The most extensive use of LHRH, Lys(6)- in research has been its conjugation to experimental cytotoxic agents to study receptor-mediated drug delivery and its therapeutic potential. nih.gov The principle is that the [D-Lys(6)]LHRH portion of the conjugate acts as a homing device, binding to LHRH receptors on cancer cells and facilitating the internalization of the attached cytotoxic payload. nih.govoup.com
A widely studied conjugate is AN-152 (also known as AEZS-108), where doxorubicin (DOX) is linked to [D-Lys(6)]LHRH. oup.comoncotarget.com This conjugate has been tested extensively in various LHRH receptor-positive cancer cell lines (ovarian, breast, prostate) and corresponding nude mice xenograft models. oup.comaacrjournals.orgoup.com Research with AN-152 has shown that it inhibits tumor growth more effectively and with less toxicity than unconjugated DOX. oncotarget.comaacrjournals.org Mechanistic studies using this conjugate have helped elucidate the process of receptor-mediated endocytosis and the subsequent intracellular release of the cytotoxic agent. aacrjournals.org
Other experimental agents have also been attached to [D-Lys(6)]LHRH for mechanistic research. For instance, a conjugate with curcumin (B1669340) was synthesized and shown to inhibit pancreatic cancer cell proliferation and induce apoptosis, demonstrating that the LHRH, Lys(6)- carrier can be used to deliver different types of therapeutic molecules. nih.gov Another novel conjugate linked [D-Lys(6)]LHRH to the antimicrobial peptide Dermaseptin-B2. mdpi.com This "hormonotoxin" was shown to induce cell death via apoptosis, a different mechanism than the necrosis caused by Dermaseptin-B2 alone, highlighting how targeted delivery can alter a drug's mechanism of action. mdpi.com
| Conjugate Name | Experimental Agent | Research Model | Mechanistic Finding |
| AN-152 (AEZS-108) | Doxorubicin | Ovarian, breast, prostate cancer cell lines and xenografts. oup.comoncotarget.comaacrjournals.orgoup.com | Demonstrates receptor-mediated internalization and enhanced antitumor efficacy compared to free doxorubicin. oncotarget.comaacrjournals.org |
| [D-Lys(6)]-LHRH-Curcumin | Curcumin | Pancreatic cancer cell lines and xenografts. nih.gov | Inhibited cell proliferation and induced apoptosis; the conjugate was water-soluble, unlike free curcumin. nih.gov |
| [D-Lys(6)]-LHRH-Dermaseptin B2 | Dermaseptin-B2 | Prostate cancer cell lines and xenografts. mdpi.com | Induced cell death via apoptosis, in contrast to necrosis induced by the free peptide, suggesting a modified mechanism of action due to targeting. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for LHRH, Lys(6)- Analogues
Due to the lack of a resolved crystal structure for the LHRH receptor, a G-protein coupled receptor, researchers often rely on ligand-based computational methods to understand how analogues like LHRH, Lys(6)- interact with it. nih.govoup.com Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net
Ligand-Based Drug Design Principles Applied to LHRH Analogues
Ligand-based drug design (LBDD) uses the knowledge of molecules known to bind to a target to design new compounds. biosolveit.degardp.org This approach is essential for targets like the LHRH receptor. nih.gov The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. biosolveit.de
The development of LHRH, Lys(6)- and its conjugates is a practical application of LBDD principles. The initial design of LHRH analogues involved systematically substituting amino acids in the native peptide to identify modifications that increased potency and stability. nih.gov The discovery that a substitution at position 6 with a D-amino acid, like D-Lysine, not only prevented degradation but also maintained or even enhanced binding affinity was a key finding derived from structure-activity relationship studies. oup.comnih.gov
This knowledge—that the D-Lysine at position 6 provides a stable attachment point without disrupting receptor interaction—is a core LBDD concept that enabled the creation of the targeted probes and conjugates discussed previously. oup.comnih.gov The design of these conjugates relies on the LHRH, Lys(6)- moiety acting as a consistent pharmacophore for receptor binding, while the attached molecule is varied to achieve different experimental or therapeutic goals.
Computational Prediction of Biological Activity
Computational tools can be used to predict the biological activity of novel compounds before they are synthesized, saving time and resources. nih.govuin-alauddin.ac.id For LHRH analogues, this can involve predicting how structural changes will affect receptor binding affinity or functional activity.
While most detailed 3D-QSAR studies have focused on non-peptide antagonists of the LHRH receptor, the principles are applicable to peptide analogues. nih.govresearchgate.net Such models use a set of known active and inactive compounds to build a statistical model that relates molecular fields (e.g., steric, electrostatic, hydrophobic) to biological activity. nih.govresearchgate.net The resulting 3D contour maps can guide the design of new analogues by indicating where structural modifications are likely to increase or decrease activity. nih.gov
For LHRH, Lys(6)- analogues, computational approaches can predict whether a potential conjugate is likely to retain its ability to bind to the receptor. Molecular docking simulations, a type of structure-based method (often using a homology model of the receptor), can predict the binding pose and estimate the binding energy of a new conjugate. mdpi.com Even simpler predictions, based on the large body of existing data, suggest that as long as the conjugation is made to the ε-amino group of D-Lysine, the peptide's fundamental binding activity will be preserved, a prediction consistently confirmed by experimental data. oup.comnih.gov
In Vitro Permeability Studies for Investigating Peptide Transport Mechanisms
In vitro permeability studies are fundamental in the preclinical development of peptide-based therapeutics, offering critical insights into their potential for absorption across biological membranes. For analogues of Luteinizing Hormone-Releasing Hormone (LHRH), particularly those modified at the Lys(6) position, these studies are essential for evaluating strategies aimed at overcoming the inherently poor oral bioavailability of peptides. scirp.orgnih.gov The primary obstacles to oral peptide delivery include low passive diffusion across the intestinal epithelium and rapid degradation by enzymes. scirp.orgnih.gov In vitro models, most notably the Caco-2 cell monolayer system, provide a reliable and reproducible method for investigating the mechanisms of peptide transport and predicting intestinal drug absorption. nih.govuq.edu.au
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates in culture to form a monolayer of polarized enterocytes with tight junctions, closely mimicking the barrier properties of the human intestinal epithelium. nih.govuq.edu.au This model expresses many of the same transporters found in vivo, making it suitable for studying not only passive diffusion but also active, transporter-mediated uptake processes. nih.gov The key metric obtained from these studies is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound crosses the cell monolayer.
Research into LHRH, Lys(6)- analogues has extensively utilized these in vitro systems to test the efficacy of various chemical modifications designed to enhance membrane transport. The substitution of glycine (B1666218) at position 6 with a D-amino acid, such as D-Lysine, is a common starting point, as it stabilizes a crucial β-turn conformation important for receptor interaction and enhances stability against enzymatic degradation. scirp.orgoup.com This [D-Lys(6)]LHRH scaffold then serves as a versatile platform for further conjugation. oup.comnih.gov
Two primary strategies have proven effective in enhancing the permeability of LHRH, Lys(6)- analogues: glycosylation and lipidation.
Glycosylation: The conjugation of carbohydrate moieties to the peptide has been shown to significantly improve both metabolic stability and permeability. uq.edu.au Studies involving the attachment of sugar units like glucose, galactose, and lactose (B1674315) to LHRH analogues have demonstrated enhanced transport across Caco-2 cell monolayers. uq.edu.aursc.org For instance, N-terminal modification of LHRH with these sugars led to a significant increase in permeability. uq.edu.aursc.org Research suggests that this improvement is not merely due to altered physicochemical properties but involves active transport mechanisms. The involvement of glucose transporters, specifically the sodium-glucose linked transporter (SGLT1) and the facilitative glucose transporter (GLUT2), has been identified in the vectorial transport of these glycosylated LHRH derivatives. uq.edu.aursc.org
Lipidation: The inclusion of lipoamino acids or conjugation of lipid chains to the peptide sequence is another successful approach to increase membrane permeability. researchgate.net This strategy renders the peptide more lipophilic, facilitating its passive diffusion across the lipid bilayer of cell membranes. Research on lipidated LHRH derivatives confirmed enhanced permeability across Caco-2 cell monolayers. researchgate.net Similarly, a study on other peptides demonstrated that lipoamino acid conjugation could increase the apparent permeability across a Caco-2 cell monolayer by up to 20-fold. nih.gov
The findings from these in vitro studies are crucial for selecting the most promising candidates for further development. By elucidating the transport mechanisms and quantifying the impact of specific molecular modifications, researchers can rationally design LHRH, Lys(6)- analogues with improved pharmacokinetic profiles.
Research Findings on Peptide Permeability
The following tables summarize key findings from in vitro permeability studies on modified peptides, including LHRH analogues.
| Modification Strategy | LHRH Analogue Base | Key Findings | Transport Mechanism Implication | Source |
|---|---|---|---|---|
| Glycosylation (N-terminal) | LHRH | Significantly increased permeability and metabolic stability of most derivatives across Caco-2 cells. uq.edu.au | Involvement of active transporters (GLUT2, SGLT1). uq.edu.aursc.org | uq.edu.aursc.org |
| Lipidation | LHRH | Inclusion of lipoamino acids enhanced permeability across Caco-2 cell monolayers. researchgate.net | Increased lipophilicity enhances passive diffusion. | researchgate.net |
| Dimerization & Lipidation | GnRH Peptide | Permeability was enhanced in a C8-modified (glyco)lipopeptide dimer. researchgate.net | Combination of structural changes and increased lipophilicity. | researchgate.net |
| Peptide Analogue | Modification | Apparent Permeability (Papp) (cm s-1) | Fold Increase vs. Unconjugated | Source |
|---|---|---|---|---|
| A2(D-R18) | Unconjugated | 4.17 ± 0.5 x 10-8 | - | nih.gov |
| A2(D-R18)-C10 | Single C10 Lipoamino Acid | 91.5 ± 6.1 x 10-8 | ~22x | nih.gov |
| A2(D-R18)-2C10 | Dual C10 Lipoamino Acid | 24.7 ± 1.46 x 10-8 | ~6x | nih.gov |
*Data adapted from a study on RyR-activating peptides to illustrate the effect of lipoamino acid conjugation on permeability, a strategy also applied to LHRH analogues. nih.gov
Future Directions in Academic Research on Lhrh, Lys 6 Analogues
Exploration of Novel Lys(6) Modifications and Their Theoretical Biological Implications
The substitution of the glycine (B1666218) residue at position 6 of the native LHRH sequence with a D-amino acid, particularly D-Lysine, was a foundational discovery that significantly enhanced the stability and potency of LHRH analogues. scirp.org This modification stabilizes the β-type II turn conformation, which is crucial for receptor binding. scirp.org Future research is set to build upon this principle by exploring a diverse array of modifications at the Lys(6) position to further refine the biological activity of these analogues.
One promising avenue is the conjugation of various moieties to the ε-amino group of D-Lys(6). This site has proven to be a versatile anchor for attaching a range of molecules, including chemotherapeutic agents, imaging agents, and nanoparticles. nih.gov For instance, linking cytotoxic drugs like doxorubicin (B1662922) or curcumin (B1669340) to [D-Lys(6)]-LHRH has shown potential in targeted cancer therapy, aiming to deliver the therapeutic payload specifically to cancer cells that overexpress LHRH receptors. nih.govnih.gov
Future investigations will likely focus on:
Novel Linkers: The nature of the linker between the Lys(6) and the conjugated molecule can significantly impact the conjugate's properties. Research into novel linkers, such as those that are pH-sensitive or enzymatically cleavable, could lead to more efficient and targeted drug release at the tumor site. The use of an aminohexanoic acid (Ahx) linker, for example, has been shown to increase the binding affinity of the LHRH peptide to its receptor due to its lipophilicity. nih.gov
Diverse Payloads: Beyond conventional chemotherapy, researchers are exploring the attachment of other therapeutic and diagnostic agents. This includes photosensitizers for photodynamic therapy, radionuclides for targeted radiotherapy, and fluorescent dyes for real-time imaging of tumors.
Multi-functional Conjugates: The development of analogues with multiple modifications at the Lys(6) position or other sites could lead to multi-functional agents capable of simultaneous diagnosis and therapy (theranostics).
These novel modifications are theorized to have profound biological implications. By tailoring the properties of the conjugated molecule and the linker, it may be possible to create LHRH, Lys(6)- analogues with enhanced tumor penetration, reduced systemic toxicity, and improved pharmacokinetic profiles.
Application of Advanced Biophysical Techniques for Deeper Mechanistic Understanding of Receptor Interactions
A deeper understanding of the molecular interactions between LHRH, Lys(6)- analogues and their receptors is paramount for rational drug design. Advanced biophysical techniques are becoming increasingly integral to elucidating these intricate mechanisms.
Key techniques and their applications include:
| Technique | Application in LHRH, Lys(6)- Analogue Research |
| Single Molecular Recognition Force Spectroscopy (SMRFS) | Allows for the study of interactions at the single-molecule level, providing insights into the binding forces and stability of the analogue-receptor complex. researchgate.net |
| Fluorescence Polarization (FP) | Measures the binding of fluorescently labeled analogues to the LHRH receptor, enabling the determination of binding affinities and the screening of large compound libraries. nih.gov |
| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Provides information on the conformational dynamics of the LHRH receptor upon analogue binding, revealing how the analogue influences the receptor's structure and flexibility. nih.gov |
| Surface Plasmon Resonance (SPR) | Enables real-time monitoring of the binding and dissociation kinetics of analogues to the receptor, providing valuable data on the affinity and stability of the interaction. |
| Cryo-Electron Microscopy (Cryo-EM) | Has the potential to provide high-resolution structural information of the LHRH receptor in complex with its analogues, offering a detailed atomic-level view of the binding interface. |
The data generated from these techniques will be instrumental in understanding how different modifications at the Lys(6) position affect receptor binding affinity, selectivity, and downstream signaling pathways. This knowledge will, in turn, guide the design of next-generation analogues with optimized receptor interaction profiles.
Integration of Multi-Omics Data for Comprehensive Analysis of Cellular Responses to Analogues
The cellular response to LHRH, Lys(6)- analogues is a complex process involving multiple signaling pathways and downstream effector molecules. To gain a holistic understanding of these responses, researchers are increasingly turning to multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontiersin.org
By combining these datasets, researchers can:
Identify Novel Biomarkers: Multi-omics analysis can help identify biomarkers that predict a patient's response to a particular LHRH, Lys(6)- analogue, paving the way for personalized medicine. frontiersin.org
Uncover Resistance Mechanisms: Understanding the changes in gene expression, protein levels, and metabolic pathways that occur in response to analogue treatment can shed light on the mechanisms of drug resistance.
Elucidate Signaling Networks: Integrating different omics layers can help to construct comprehensive signaling networks that are activated or inhibited by LHRH, Lys(6)- analogues, providing a more complete picture of their mechanism of action. researchgate.netbiorxiv.org
For example, integrating transcriptomic and proteomic data from cancer cells treated with a cytotoxic LHRH, Lys(6)- conjugate could reveal the specific pathways that are targeted by the drug and the cellular processes that are most affected. This information is crucial for optimizing the design of future analogues and for developing combination therapies that target multiple pathways simultaneously.
Development of Sophisticated Computational Models for Predicting Analogous Behavior and Designing Next-Generation Research Tools
Computational modeling has become an indispensable tool in modern drug discovery and development. researchgate.net In the context of LHRH, Lys(6)- analogues, sophisticated computational models are being developed to predict their behavior and to guide the design of new research tools.
Key areas of computational modeling include:
Molecular Docking and Dynamics Simulations: These methods are used to predict the binding mode of LHRH, Lys(6)- analogues to the LHRH receptor and to study the dynamics of the analogue-receptor complex. oup.com This information can be used to design analogues with improved binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of analogues and their biological activity. These models can be used to predict the activity of new, untested analogues and to prioritize them for synthesis and experimental evaluation.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD models are used to simulate the absorption, distribution, metabolism, and excretion (ADME) of LHRH, Lys(6)- analogues in the body, as well as their therapeutic effects. These models are crucial for optimizing the dosing regimen and for predicting the clinical efficacy of new analogues.
Systems Biology Modeling: By integrating data from multi-omics studies, systems biology models can be used to simulate the complex cellular responses to LHRH, Lys(6)- analogues. These models can help to identify key drug targets and to predict the effects of drug combinations. frontiersin.org
The continued development and application of these computational models will accelerate the discovery and development of novel LHRH, Lys(6)- analogues with enhanced therapeutic properties. By combining in silico predictions with experimental validation, researchers can more efficiently navigate the vast chemical space of possible modifications and identify the most promising candidates for further investigation.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Lys(6)-LHRH, and how can purity be validated?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method, with Fmoc/t-Bu chemistry for residue-specific modifications. Purity validation requires orthogonal techniques:
- Reverse-phase HPLC (≥95% purity threshold) coupled with UV detection at 214 nm for peptide bonds .
- Mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm molecular weight (±0.1% accuracy) .
- Amino acid analysis post-hydrolysis to quantify substitution efficiency at position 6 .
Q. Which analytical techniques are recommended for characterizing Lys(6)-LHRH stability under physiological conditions?
- Methodological Answer : Stability assays should simulate physiological pH (7.4) and temperature (37°C):
- Circular Dichroism (CD) Spectroscopy : Monitor secondary structure changes (e.g., α-helix destabilization) over 24–72 hours .
- LC-MS/MS : Quantify degradation products (e.g., deamidation or oxidation) with isotopic labeling for precision .
- Size-exclusion chromatography to detect aggregation, a common stability challenge in peptide therapeutics .
Q. How to design initial in vitro assays to assess Lys(6)-LHRH receptor binding affinity?
- Methodological Answer : Use radioligand displacement assays in cell lines expressing GnRH receptors (e.g., HEK-293):
- Competitive binding : Compare IC₅₀ values against native LHRH using [¹²⁵I]-labeled analogs .
- Negative controls : Include cells lacking receptor expression to exclude nonspecific binding .
- Data normalization : Express results as % displacement relative to unlabeled native LHRH .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of Lys(6)-LHRH across studies?
- Methodological Answer : Discrepancies often arise from variability in experimental conditions:
- Meta-analysis : Systematically compare buffer composition (e.g., divalent cation concentrations affecting receptor conformation) and assay temperatures .
- Sensitivity analysis : Use statistical tools (e.g., ANOVA) to quantify the impact of variables like cell passage number or ligand batch .
- Cross-lab replication : Collaborate to standardize protocols (e.g., uniform receptor expression systems) .
Q. What strategies optimize Lys(6)-LHRH delivery in in vivo models while minimizing enzymatic degradation?
- Methodological Answer : Address pharmacokinetic limitations through:
- Prodrug design : Acetylation of lysine residues to reduce renal clearance and protease susceptibility .
- Nanocarrier encapsulation : Use PEGylated liposomes to enhance plasma half-life, with in vivo tracking via fluorescent tags (e.g., Cy5.5) .
- Dose-response modeling : Apply nonlinear mixed-effects (NLME) to predict optimal dosing intervals .
Q. How can computational models be integrated with experimental data to analyze Lys(6)-LHRH structure-function relationships?
- Methodological Answer : Combine molecular dynamics (MD) simulations with empirical validation:
- MD Simulations : Simulate peptide-receptor interactions (e.g., using GROMACS) to identify critical binding residues .
- Alanine scanning mutagenesis : Experimentally validate computational predictions of key contact points .
- Free-energy perturbation (FEP) : Quantify binding energy changes caused by Lys(6) substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
